7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
CAS No.: 71435-37-5
Cat. No.: VC17561134
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71435-37-5 |
|---|---|
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11) |
| Standard InChI Key | AWETXMHQKQROTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CNC2=C1N=CNC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol features a bicyclic framework combining pyrrole and pyrimidine rings. The hydroxyl group at position 4 and methyl group at position 7 confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The canonical SMILES representation (CC1=CNC2=C1N=CNC2=O) and InChIKey (AWETXMHQKQROTA-UHFFFAOYSA-N) provide precise structural identifiers.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 71435-37-5 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
| Density | Not reported |
| Boiling Point | Not reported |
Comparative Analysis with Related Compounds
Pyrrolo[3,2-d]pyrimidine derivatives vary in substituent positions, significantly altering biological activity. For instance, Pyrrolo[2,3-d]pyrimidin-4-ol (CAS 3680-71-5) lacks the methyl group at position 7, reducing its kinase affinity compared to 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol . Similarly, 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 862729-13-3) introduces an iodine atom at position 5, enhancing halogen bonding but complicating synthesis .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol involves cyclocondensation of appropriately substituted precursors. A notable method utilizes methyl iodide and potassium carbonate in dimethylformamide (DMF) to introduce the methyl group, achieving a 50% yield . Thin-layer chromatography (TLC) monitors reaction progress, ensuring purity.
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Precursor | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Methylating Agent | Methyl iodide |
| Base | Potassium carbonate |
| Solvent | DMF |
| Reaction Time | 8 hours |
| Yield | 50% |
Challenges in Purification
Purification often requires column chromatography or recrystallization due to byproduct formation. The compound’s polar hydroxyl group complicates organic solvent extraction, necessitating aqueous workups.
Biological Activities and Mechanisms
Kinase Inhibition
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol inhibits PfCDPK, a critical enzyme in Plasmodium falciparum’s life cycle, with IC₅₀ values comparable to known antimalarials. Molecular docking studies reveal hydrogen bonds with kinase active-site residues (e.g., Asp93, Lys71) and hydrophobic interactions with Ile75, enhancing binding affinity.
| Target | Biological Effect | IC₅₀/EC₅₀ |
|---|---|---|
| PfCDPK | Antimalarial | 0.8 μM |
| EGFR | Anticancer | 1.2 μM |
| VEGFR2 | Anti-angiogenic | 2.5 μM |
Research Advancements and Clinical Relevance
Structural-Activity Relationship (SAR) Studies
SAR analyses indicate that the 7-methyl group enhances metabolic stability by reducing cytochrome P450 oxidation, while the 4-hydroxy group is critical for hydrogen bonding with kinase targets. Halogen substitutions at position 5 (e.g., iodine) improve potency but increase molecular weight, affecting bioavailability .
Preclinical Efficacy
In murine models, 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol reduced malaria parasitemia by 70% at 10 mg/kg doses. Similarly, xenograft studies demonstrated 50% tumor growth inhibition in EGFR-driven cancers, with minimal hepatotoxicity.
Future Directions and Challenges
Pharmacokinetic Optimization
Current research focuses on prodrug strategies to enhance oral bioavailability. Esterification of the 4-hydroxy group improves membrane permeability but requires enzymatic activation in target tissues.
Combination Therapies
Synergistic effects with artemisinin (antimalarial) and gefitinib (EGFR inhibitor) are under investigation. Preliminary data show additive effects, reducing required doses and mitigating resistance.
Computational Drug Design
Machine learning models predict novel derivatives with optimized binding energies. Virtual screening of >10,000 analogs identified candidates with sub-nanomolar PfCDPK affinity, pending synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume